molecular formula C8H9N3O B1526981 1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one CAS No. 1082769-38-7

1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one

Cat. No.: B1526981
CAS No.: 1082769-38-7
M. Wt: 163.18 g/mol
InChI Key: UAVFWIAZDNNOCV-UHFFFAOYSA-N
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Description

1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

A series of tetrahydro-1H-1,4-diazepines and pyrido diazepines were synthesized from dehydroacetic acid and aromatic aldehydes, showcasing their potential in the development of compounds with affinity to GABAA-receptor subtypes. Notably, compounds were investigated for their affinity to different benzodiazepine receptor subtypes, indicating the compound's relevance in pharmacological studies (Briel et al., 2010).

The structural features of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, including their crystal structure and NMR spectra, were analyzed, contributing to a better understanding of the chemical behavior and potential applications of these compounds. This work involved detailed structural comparisons and computations, shedding light on the compound's chemical properties and potential interactions (Alonso et al., 2020).

Applications in HIV Treatment

Notably, some derivatives of the compound demonstrated the ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase in vitro, indicating the compound's potential as a basis for developing antiviral agents. This finding is significant in the search for new treatments for HIV, with one derivative, in particular, advancing to clinical evaluation due to its potent and selective inhibition capabilities (Hargrave et al., 1991).

Heterocyclic Compound Synthesis

The compound is also relevant in the synthesis of heterocyclic analogs of benzodiazepine structures, highlighting its importance in the development of new medicinal compounds. This underlines the compound's utility in expanding the range of lead compounds for drug design and discovery, fostering advancements in medicinal chemistry (Kharaneko & Bogza, 2013).

Properties

IUPAC Name

1,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-7-5-9-4-6-2-1-3-10-8(6)11-7/h1-3,9H,4-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVFWIAZDNNOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)CN1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Reactant of Route 2
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Reactant of Route 3
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Reactant of Route 4
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Reactant of Route 5
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Reactant of Route 6
1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.